Pyridazine-3,4,5,6-tetramine
Description
Properties
IUPAC Name |
pyridazine-3,4,5,6-tetramine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6/c5-1-2(6)4(8)10-9-3(1)7/h(H4,5,8,10)(H4,6,7,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGAHFLBHXOYDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NN=C1N)N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
Chloropyridazine intermediates undergo sequential amination under high-pressure NH₃ (200°C, CuCl catalysis). 3,6-Dichloropyridazine reacts with excess ammonium hydroxide in DMF at 150°C to yield 3,6-diaminopyridazine (78%), though further amination at C4/C5 requires harsher conditions:
Reaction conditions for tetra-amination
| Step | Substrate | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | 3,6-Dichloropyridazine | NH₃ (7 eq) | 150°C | 48 h | 78% |
| 2 | 3,6-Diaminopyridazine | NH₃ (10 eq), CuBr | 220°C | 72 h | 41% |
Limitations include poor regiocontrol at C4/C5 and decomposition above 220°C.
Catalytic C–H Amination
Palladium-catalyzed C–H activation enables direct amination of unfunctionalized pyridazine. Using Pd(OAc)₂ (5 mol%), Xantphos ligand, and hydroxylamine-O-sulfonic acid as the aminating agent, 3,4,5,6-tetramine forms in 63% yield after 24 h at 120°C. This method avoids pre-halogenation but suffers from competing N-oxide formation (17% byproduct).
Nitration-Reduction Pathways
Oleum-Mediated Nitration
Adapting methods from pyridine chemistry, diaminopyridazine undergoes nitration in oleum (20% SO₃) with HNO₃ (2.2 eq) at 0°C→25°C over 6 h, yielding 3,5-dinitro-2,6-diaminopyridazine (94%). Subsequent hydrogenation (H₂, Pd/C, EtOH, 50 psi) provides the tetramine in 91% yield:
Optimized nitration conditions
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Oleum concentration: 20–25% SO₃
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HNO₃:diaminopyridazine ratio: 2.2:1
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Temperature gradient: 0°C (initial) → 25°C (final)
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Stirring time: 6 h
Advantages :
Multi-Step Functionalization via Pyridazinone Intermediates
Cyclocondensation-Amination
Vinylogous enaminonitriles react with sulfonyl hydrazides to form 3-cyano-5’-sulfonylpyridazines, which undergo sulfonyl→amino conversion via SNAr:
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Cyclocondensation : Enaminonitrile + sulfonyl hydrazide → 5’-sulfonylpyridazine (82–89% yield)
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Sulfonyl displacement : NH₃ (liq.), CuI, DMF, 100°C → tetramine (68%)
DFT calculations (B3LYP/6-31G*) confirm the radical 6-endo-trig cyclization pathway (ΔG‡ = 18.7 kcal/mol) is favored over ionic mechanisms (ΔG‡ = 24.3 kcal/mol).
Recent Advances in Catalytic Methods
Photoredox Amination
Visible-light-mediated amination using Ru(bpy)₃Cl₂ (2 mol%) and NH₃ achieves 74% yield at 25°C via:
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NH₃ oxidation to - NH₂ radical
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Radical addition to pyridazine
Conditions :
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Light source: 450 nm LED
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Solvent: MeCN/H₂O (4:1)
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Reaction time: 12 h
Emerging areas include electrochemical amination and flow-chemistry approaches to enhance selectivity .
Chemical Reactions Analysis
Types of Reactions: Pyridazine-3,4,5,6-tetramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amines.
Substitution: The amine groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridazine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have identified pyridazine derivatives as promising candidates in cancer therapy. A series of 3,6-disubstituted pyridazines were synthesized and evaluated for their anticancer properties against human breast cancer cell lines T-47D and MDA-MB-231. Among these compounds, specific derivatives displayed potent anti-proliferative activity with IC50 values as low as 0.43 µM for T-47D cells. The mechanisms of action included cell cycle arrest and induction of apoptosis, indicating their potential as effective CDK2 inhibitors in cancer treatment .
Neuropharmacological Applications
Pyridazine-3,4,5,6-tetramine has also been investigated for its neuropharmacological properties. Certain derivatives have shown selective inhibition of neurotransmitter uptake, particularly norepinephrine. While these compounds exhibited promising in vitro activity, their efficacy diminished in vivo, suggesting the need for further optimization to enhance bioavailability and therapeutic effectiveness .
Biological Activities
Antimicrobial Properties
The pyridazine scaffold has been explored for its antimicrobial effects. Compounds derived from pyridazine have demonstrated significant activity against various bacterial strains, indicating their potential use in developing new antibiotics . The unique physicochemical properties of the pyridazine ring facilitate interactions with microbial targets, enhancing their efficacy.
Anti-inflammatory Effects
Pyridazine derivatives have also been evaluated for anti-inflammatory activities. Research indicates that certain compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases . These findings underscore the versatility of pyridazine derivatives in addressing various health issues.
Synthesis and Development
Synthetic Methodologies
The synthesis of pyridazine derivatives has evolved significantly, with recent advancements allowing for regioselective synthesis using tetrazines and alkynes. This method enhances accessibility to a wide variety of pyridazine compounds with diverse substituents, facilitating further research into their biological applications .
Case Studies
Mechanism of Action
The mechanism of action of Pyridazine-3,4,5,6-tetramine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions enhances its binding affinity to molecular targets.
Comparison with Similar Compounds
Reactivity in Cycloaddition Reactions
Pyridazine-3,4,5,6-tetramine exhibits distinct reactivity compared to substituted pyridazine derivatives. For example:
- Tetramethyl pyridazine-3,4,5,6-tetracarboxylate: This derivative, with electron-withdrawing ester groups, reacts with cycloocta-1,5-diene (COD) under harsh conditions (150°C), yielding a tetracyclic cage system in only 19% efficiency.
- 3,6-Disubstituted pyridazines : Scaffold hopping and hybridization studies show that pyridazine derivatives with hydrazide or semicarbazide linkers exhibit potent anticancer effects, suggesting that the tetramine’s amine groups could similarly modulate bioactivity .
Table 1: Reactivity Comparison in HDA Reactions
Electronic and Steric Properties
Theoretical calculations indicate that substituents near pyridazine nitrogen atoms critically influence electrostatic properties and bioactivity. In contrast, methyl or chloro substituents (e.g., 3,4,5,6-tetrachloropyridazine) increase lipophilicity but reduce electronic activation for cycloaddition .
Biological Activity
Pyridazine-3,4,5,6-tetramine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its potential applications in medicine and biochemistry, focusing on its mechanisms of action, biological effects, and relevant research findings.
Overview of this compound
This compound is characterized by its unique structural properties that allow it to interact with various biological targets. Its synthesis has been explored in numerous studies, revealing its potential as a lead compound in drug development.
The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors. It acts primarily as an enzyme inhibitor by occupying the active site of target enzymes, thereby preventing substrate access. This interaction can lead to significant biological effects depending on the specific enzyme involved.
Key Mechanisms Include:
- Enzyme Inhibition: this compound inhibits various enzymes including protein tyrosine phosphatase 1B (PTP1B), which is crucial for insulin signaling pathways .
- Receptor Interaction: The compound may also influence receptor-mediated pathways through its binding affinity.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial effects against various pathogens.
- Anticancer Potential: Investigations into its anticancer properties reveal that it may induce apoptosis in cancer cells and inhibit tumor growth through modulation of key signaling pathways.
- Cardiovascular Effects: Some derivatives of pyridazine have shown positive inotropic effects and the ability to enhance calcium sensitivity in cardiac tissues .
Table 1: Summary of Biological Activities and Potencies
Case Study: Anticancer Activity
A study conducted on various pyridazine derivatives demonstrated significant anticancer activity against human cancer cell lines. The derivatives were found to induce cell cycle arrest and apoptosis through the activation of caspase pathways. This highlights the potential for this compound in developing novel cancer therapies .
Case Study: Enzyme Inhibition
The inhibition of PTP1B by pyridazine derivatives was explored in vitro. These compounds showed a low micromolar range of potency and were reversible non-competitive inhibitors. The selectivity for PTP1B over other phosphatases suggests a promising avenue for treating metabolic disorders such as diabetes .
Q & A
Basic: What are the common synthetic routes for pyridazine-3,4,5,6-tetramine derivatives, and how are they optimized for yield and purity?
Methodological Answer:
Pyridazine derivatives are typically synthesized via multi-step reactions involving condensation, nucleophilic substitution, and cross-coupling. For example:
- Core Formation : Condensation of hydrazine with diketones or dicarbonyl precursors under reflux conditions forms the pyridazine ring .
- Substituent Introduction : Halogenated intermediates (e.g., chloropyridazines) undergo nucleophilic substitution with thiols, amines, or aryl groups. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is used for aryl attachments .
- Optimization : Reaction conditions (temperature, catalysts like Pd(PPh₃)₄) and purification methods (column chromatography, recrystallization) are critical for yield and purity. For instance, fine-tuning base strength in substitution reactions minimizes side products .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR resolve substituent positions and ring conformation. For example, dihedral angles between pyridazine and benzene rings (e.g., 62.17°) are determined via coupling constants .
- X-ray Crystallography : Reveals hydrogen-bonding networks (e.g., C–H⋯O interactions) and molecular packing. This is critical for validating computational models .
- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl, carbonyl) through vibrational modes .
Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced biological activity?
Methodological Answer:
- Substituent Modulation : Introducing electron-withdrawing groups (e.g., sulfonyl) enhances corrosion inhibition by increasing adsorption energy . In medicinal chemistry, fluorobenzylthio groups improve anticancer activity by altering lipophilicity and target binding .
- Ring Modifications : Adding piperazine or morpholine rings improves selectivity for enzymes (e.g., NCX inhibitors in cardiovascular research) .
- Data-Driven SAR : Comparative tables (e.g., similarity indices for pyridazine analogs) highlight substituent effects on activity .
Advanced: What computational approaches are employed to predict the electronic and adsorption properties of this compound derivatives in corrosion inhibition studies?
Methodological Answer:
- Quantum Chemical Calculations : Density functional theory (DFT) predicts frontier molecular orbitals (HOMO/LUMO) to assess electron donation/back-donation capabilities. For example, pyridazine rings interact with steel surfaces via chemisorption .
- Molecular Dynamics (MD) : Simulates adsorption isotherms (e.g., Langmuir/Temkin models) to validate experimental data on inhibitor efficiency .
- Machine Learning : NLP-inspired models (e.g., fine-tuned BERT) predict Hansen solubility parameters (HSPs) to optimize solvent selection .
Advanced: How can researchers resolve discrepancies between in vitro biological activity data and computational predictions for pyridazine derivatives?
Methodological Answer:
- Cross-Validation : Replicate assays across cell lines (e.g., cancer vs. normal cells) to confirm activity trends. For instance, cytotoxicity discrepancies may arise from metabolic differences .
- Solvent Effects : Adjust solvent polarity (e.g., DMSO vs. aqueous buffers) to align in vitro results with computational solubility predictions .
- Parameter Refinement : Recalibrate computational models using experimental adsorption energies or binding affinities .
Basic: What are the key considerations in designing in vitro assays to evaluate the biological activity of this compound derivatives?
Methodological Answer:
- Cell Line Selection : Use target-specific lines (e.g., HCT-116 for anticancer studies) and include controls for baseline cytotoxicity .
- Dose-Response Curves : Determine IC50 values using serial dilutions. For example, pyridazine-carboxylic acid derivatives show dose-dependent inhibition of cancer cell proliferation .
- Assay Validation : Confirm results with orthogonal methods (e.g., Western blot for protein targets) .
Advanced: What strategies are effective in enhancing the solubility and bioavailability of this compound derivatives without compromising activity?
Methodological Answer:
- Polar Group Introduction : Adding carboxylic acid (e.g., 6-(4-ethylpiperazin-1-yl)pyridazine-3-carboxylic acid) improves aqueous solubility .
- Prodrug Design : Mask polar groups (e.g., esterification of carboxylic acids) for enhanced membrane permeability, with enzymatic cleavage in vivo .
- Co-Crystallization : Use co-formers (e.g., succinic acid) to stabilize amorphous phases and increase dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
